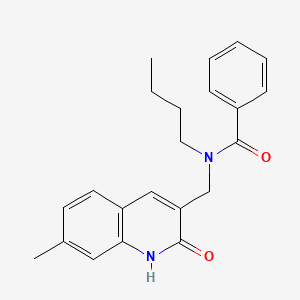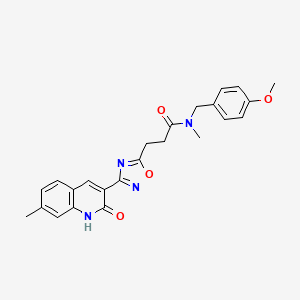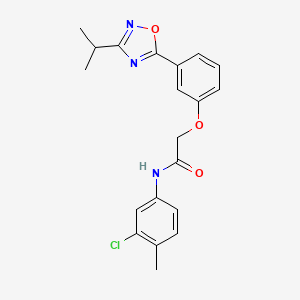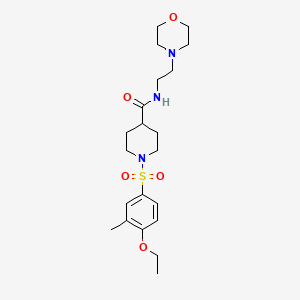
N-ethyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)benzamide, also known as BPIQ, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BPIQ is a quinoline derivative that has shown promising results in various studies, making it a subject of interest for researchers.
作用机制
The mechanism of action of N-ethyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)benzamide is not fully understood, but studies suggest that it may act by inhibiting various enzymes and signaling pathways involved in cell growth and survival. N-ethyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)benzamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anticancer activity. N-ethyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)benzamide has also been shown to modulate the activity of various signaling pathways, such as the MAPK/ERK pathway, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-ethyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)benzamide has been shown to have various biochemical and physiological effects, depending on the application and dosage. In cancer cells, N-ethyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)benzamide has been shown to induce apoptosis, inhibit cell growth, and reduce the expression of various proteins involved in cell survival. In animal models of neurodegenerative diseases, N-ethyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)benzamide has been shown to improve cognitive function, reduce oxidative stress, and decrease inflammation. Additionally, N-ethyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)benzamide has been shown to inhibit the growth of various bacteria, including MRSA and E. coli.
实验室实验的优点和局限性
N-ethyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)benzamide has several advantages for use in lab experiments, including its high purity and stability, as well as its potential for use in various applications. However, N-ethyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)benzamide also has some limitations, including its relatively low solubility in water and potential toxicity at high doses. These limitations should be considered when designing experiments involving N-ethyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)benzamide.
未来方向
There are several future directions for research involving N-ethyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)benzamide, including further studies on its mechanism of action, optimization of its synthesis method, and development of new applications. Additionally, N-ethyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)benzamide could be used in combination with other drugs or therapies to enhance its efficacy and reduce potential toxicity. Future research could also focus on identifying new derivatives of N-ethyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)benzamide with improved properties and efficacy. Overall, N-ethyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)benzamide has shown promising results in various scientific research applications and has the potential to be a valuable tool for researchers in the future.
合成方法
N-ethyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)benzamide can be synthesized through a multi-step process involving the condensation of 2-hydroxy-6-methoxyquinoline-3-carboxaldehyde with N-ethylbenzamide, followed by subsequent reduction and purification. This synthesis method has been optimized to produce high yields of pure N-ethyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)benzamide, making it suitable for large-scale production.
科学研究应用
N-ethyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)benzamide has shown potential in various scientific research applications, including cancer treatment, neuroprotection, and antimicrobial activity. Studies have shown that N-ethyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)benzamide can induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. N-ethyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)benzamide has also demonstrated neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, N-ethyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)benzamide has shown promising results in inhibiting the growth of various bacteria, making it a potential candidate for the development of new antimicrobial agents.
属性
IUPAC Name |
N-ethyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-3-22(20(24)14-7-5-4-6-8-14)13-16-11-15-12-17(25-2)9-10-18(15)21-19(16)23/h4-12H,3,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKLAFWPUFWNKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(E)-(2-hydroxyphenyl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7685786.png)
![N-(4-ethylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7685792.png)



![N'-[(Z)-[2-(benzyloxy)phenyl]methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7685819.png)





